N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline
Description
N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group attached to an imine functional group, which is further substituted with diethyl groups
Properties
CAS No. |
61205-75-2 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N,N-diethyl-2-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C17H20N2/c1-3-19(4-2)17-13-9-8-10-15(17)14-18-16-11-6-5-7-12-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
LEVZTPOFYRMZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline typically involves the condensation of aniline derivatives with aldehydes or ketones. One common method is the reaction of N,N-diethylaniline with benzaldehyde under acidic or basic conditions to form the imine product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylaniline: Lacks the imine group, making it less reactive in certain chemical reactions.
Uniqueness
N,N-Diethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to the presence of both diethyl and imine groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
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